![molecular formula C16H18O10 B13391032 7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fraxin, also known as 7-hydroxy-6-methoxycoumarin 8-glucoside, is a natural product belonging to the coumarin family. It is a colorless crystalline substance with the molecular formula C16H18O10. Fraxin is primarily found in the bark of the ash tree (Fraxinus) and has been identified in other plants such as horse-chestnut, Ulmus macrocarpa, and Stewartia koreana .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fraxin can be synthesized through various chemical routes. One common method involves the glycosylation of 7-hydroxy-6-methoxycoumarin with glucose under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of fraxin often involves extraction from natural sources. The bark of the ash tree is harvested, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through chromatographic techniques to isolate fraxin .
Analyse Chemischer Reaktionen
Types of Reactions
Fraxin undergoes various chemical reactions, including:
Oxidation: Fraxin can be oxidized to form fraxetin, a related coumarin derivative.
Reduction: Reduction of fraxin can yield dihydrofraxin.
Substitution: Fraxin can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products
Oxidation: Fraxetin
Reduction: Dihydrofraxin
Substitution: Various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
Fraxin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and coumarin chemistry.
Biology: Investigated for its antioxidant properties and ability to protect cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, analgesic, and hepatoprotective effects.
Industry: Used in the development of natural antioxidants and as a potential therapeutic agent .
Wirkmechanismus
Fraxin exerts its effects through several mechanisms:
Antioxidant Activity: Fraxin scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It inhibits cyclo AMP phosphodiesterase, reducing inflammation and oxidative damage.
Gene Regulation: Fraxin upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .
Vergleich Mit ähnlichen Verbindungen
Fraxin is compared with other coumarin derivatives such as:
Fraxidin Methyl Ether: Shows higher cell viability enhancement.
Prenyletin: Exhibits potent antioxidant activity.
Methoxsalen: Known for its use in phototherapy.
Diffratic Acid: Demonstrates significant antioxidant properties.
Rutoside: Commonly used for its vascular protective effects.
Xanthyletin: Noted for its anti-inflammatory properties.
Kuhlmannin: Exhibits moderate antioxidant activity
Fraxin is unique due to its specific glycosidic structure, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
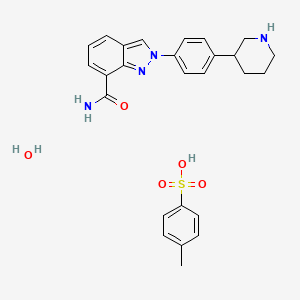
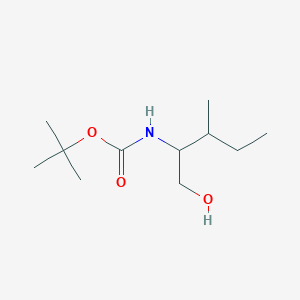
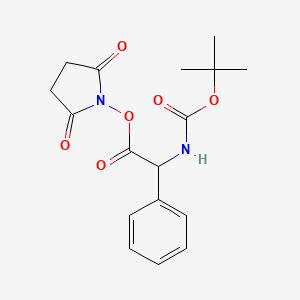
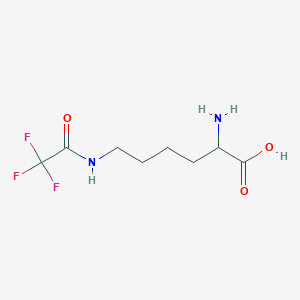
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
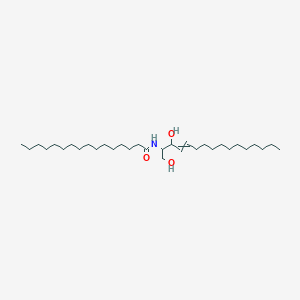
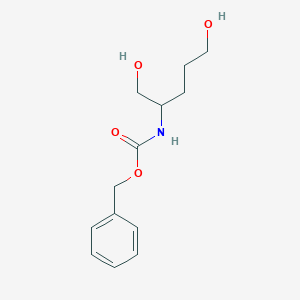

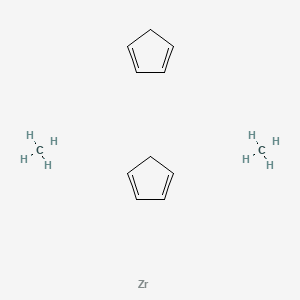
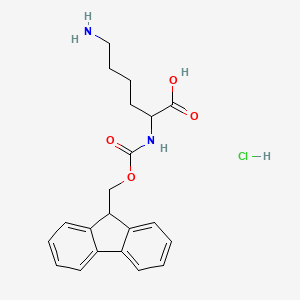
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)

